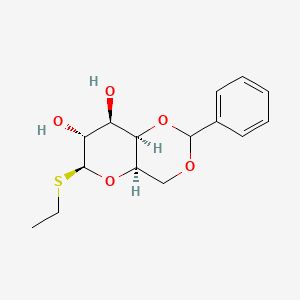

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is a chemical compound with the molecular formula C15H20O5S . It is a type of benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry .

Synthesis Analysis

The synthesis of Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside can be achieved from Benzaldehyde and ETHYL-BETA-D-THIOGALACTOPYRANOSIDE . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 23 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 3 ethers (aliphatic), and 1 sulfide .Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside, have found broad application in synthetic carbohydrate chemistry . The direction of the cleavage of the benzylidene ring is affected by the bulkiness of the protecting group at C-3 and exo/endo stereochemistry of benzylidene acetal .Physical And Chemical Properties Analysis

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique

Synthesis and Reactivity

The compound has been involved in studies exploring its synthesis and reactivity. For example, Engelhardt et al. (1990) discussed a curious by-product in the Tipson-Cohen reaction of a carbohydrate ditosylate involving similar compounds, highlighting the intricate reactions these substances can undergo during synthesis processes (Engelhardt, Mocerino, Stick, & White, 1990). This underscores the complex behavior of such compounds under specific chemical conditions.

Glycosylation Methods

Crich and Yao (2003) reported on a protecting group that enforces beta-selectivity in mannopyranosylations, which is crucial for constructing specific glycosidic linkages in carbohydrate chemistry (Crich & Yao, 2003). This research demonstrates the utility of such compounds in synthesizing complex sugars with desired stereochemistry.

Ring-Opening Reactions

A study by Qin, Cai, and Li (2001) on the reductive opening of the 4,6-O-benzylidene ring of a similar compound revealed unexpected product formation due to group migration, indicating the sensitivity of these compounds to reaction conditions (Qin, Cai, & Li, 2001).

Structural Studies and Applications

Research on the structural aspects and applications of such compounds in synthetic chemistry is also evident. For instance, Abronina et al. (2018) discussed the ring contraction of thiopyranosides under mildly acidic conditions, providing insights into the structural transformations these compounds can undergo (Abronina et al., 2018).

Enzymatic Synthesis

The enzymatic synthesis of glycosides, as discussed by Stevenson and Furneaux (1996), highlights the biocatalytic applications of such compounds, demonstrating their potential in producing glycosides under optimized conditions (Stevenson & Furneaux, 1996).

Propriétés

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-VWZINJBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577491 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside | |

CAS RN |

56119-28-9 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.